



# Application Notes & Protocols for the Oral Delivery of Fenoprofen Calcium Hydrate

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Compound of Interest		
Compound Name:	Fenoprofen Calcium hydrate	
Cat. No.:	B1672520	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and antipyretic properties.[1][2] The dihydrate form of its calcium salt is employed in managing mild to moderate pain and alleviating symptoms associated with inflammatory disorders like arthritis. [2] As a Biopharmaceutics Classification System (BCS) Class II drug, fenoprofen is characterized by low solubility and high permeability, presenting a challenge in formulation development to enhance its dissolution rate and bioavailability.[3]

These application notes provide comprehensive protocols for the formulation of **Fenoprofen Calcium hydrate** into various oral dosage forms, including mouth-dissolving tablets and floating tablets. The methodologies detailed herein are based on established scientific literature and aim to guide researchers in developing robust and effective oral delivery systems for this active pharmaceutical ingredient (API).

### **Pre-formulation Studies**

Prior to formulation, a thorough characterization of the **Fenoprofen Calcium hydrate** API and its interaction with potential excipients is crucial.



# Physicochemical Characterization of Fenoprofen Calcium Hydrate

A fundamental understanding of the API's properties is the first step in formulation development.

Protocol 1: API Characterization

- Organoleptic Properties: Visually inspect the powder for its color and appearance. Note any characteristic odor.
- Solubility Analysis:
  - Qualitatively assess the solubility of Fenoprofen Calcium hydrate in various solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and different pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3][4]
  - Quantitatively determine the solubility by adding an excess amount of the drug to a known volume of the solvent. Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours. Filter the suspension, dilute the filtrate appropriately, and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Melting Point Determination: Determine the melting point of the API using a calibrated melting point apparatus.[4]
- Particle Size and Morphology: Analyze the particle size distribution and morphology of the API powder using techniques like laser diffraction or microscopy.

### **Drug-Excipient Compatibility Studies**

Ensuring the compatibility of the API with chosen excipients is critical for the stability and performance of the final dosage form.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy



- Prepare physical mixtures of Fenoprofen Calcium hydrate with individual excipients in a 1:1 ratio.
- Obtain the FTIR spectra of the pure API, pure excipients, and the physical mixtures over a suitable wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Compare the spectra of the physical mixtures with those of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of the API indicates compatibility.

## **Formulation Strategies and Protocols**

Based on the desired drug release profile and patient compliance goals, various oral dosage forms can be developed.

# Mouth-Dissolving Tablets (MDTs) via Spray Drying and Direct Compression

MDTs are advantageous for patients with difficulty swallowing and for achieving rapid onset of action. The spray drying technique can be employed to prepare solid dispersions, enhancing the solubility of poorly water-soluble drugs like Fenoprofen.[5][6]

Protocol 3: Preparation of MDTs using Spray-Dried Solid Dispersions

- Preparation of the Solid Dispersion:
  - Dissolve Fenoprofen Calcium dihydrate, a carrier like β-cyclodextrin, and skimmed milk powder in a suitable solvent (e.g., distilled water).[5][6]
  - Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (e.g., inlet temperature, feed rate, and atomization pressure).
  - Collect the resulting solid dispersion powder.
- Micromeritic Evaluation of the Powder Blend:
  - Evaluate the flow properties of the spray-dried powder and a blend with other excipients (superdisintegrants, lubricant, glidant) by determining the angle of repose, bulk density,



tapped density, Carr's index, and Hausner's ratio.[4][7]

- Tablet Compression:
  - Compress the powder blend into tablets using a single-punch or rotary tablet press.[8]
- Post-Compression Evaluation:
  - Evaluate the tablets for hardness, thickness, weight variation, friability, drug content, wetting time, and in-vitro disintegration time.[8][9]
- In-Vitro Dissolution Studies:
  - Perform dissolution testing using a USP Type II (paddle) apparatus in a suitable dissolution medium (e.g., phosphate buffer pH 6.8).[9] Collect samples at predetermined time intervals and analyze for drug release.

## **Floating Tablets via Direct Compression**

Floating drug delivery systems are designed to prolong the gastric residence time of the dosage form, which can be beneficial for drugs that are absorbed in the stomach or upper small intestine.

Protocol 4: Formulation of Floating Tablets

- Powder Blending:
  - Blend Fenoprofen Calcium hydrate with gas-generating agents (e.g., sodium bicarbonate), hydrophilic polymers (e.g., HPMC K100M, Xanthan gum), and other standard tablet excipients.[4]
- Micromeritic Characterization:
  - Assess the flow properties of the powder blend as described in Protocol 3.2.[4]
- Tablet Compression:
  - Compress the blend into tablets using the direct compression method.[4]



- Post-Compression Evaluation:
  - In addition to the tests mentioned in Protocol 3.4, evaluate the floating lag time and total floating duration.
- In-Vitro Dissolution Studies:
  - Conduct dissolution studies in a medium simulating gastric fluid (e.g., 0.1 N HCl) using a USP Type II apparatus.[4]

### **Data Presentation**

Quantitative data from the formulation and evaluation studies should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Properties of Fenoprofen Calcium Hydrate

Parameter	Result
Appearance	White crystalline powder[1][4]
Odor	Distinctive[4]
Solubility in Water	Sparingly soluble/Insoluble[3][4]
Solubility in Ethanol	Soluble[4]
Solubility in DMSO	Soluble[4]

| Melting Point (°C) | ~171°C[4] |

Table 2: Micromeritic Properties of Powder Blends



Formulation Code	Bulk Density (g/cm³)	Tapped Density (g/cm³)	Carr's Index (%)	Hausner's Ratio	Angle of Repose (°)
F1					
F2					
F3					

Data to be filled from experimental results.

Table 3: Post-Compression Parameters of Formulated Tablets

Formulation Code	Hardness ( kg/cm ²)	Weight Variation (mg)	Drug Content (%)	Disintegrati on Time (sec)	Friability (%)
T1					
T2					
Т3					

Data to be filled from experimental results.

Table 4: In-Vitro Dissolution Profile of Fenoprofen Calcium Hydrate Formulations



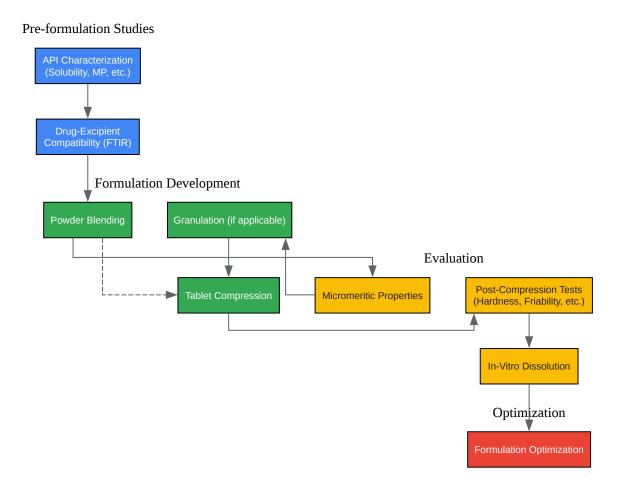
Time (min)	Formulation 1 (% Drug Release)	Formulation 2 (% Drug Release)	Formulation 3 (% Drug Release)
5			
10			
15			
30			
45			
60			

Data to be filled from experimental results.

## **Visualizations**

Diagrams illustrating workflows and relationships can aid in understanding the experimental processes.



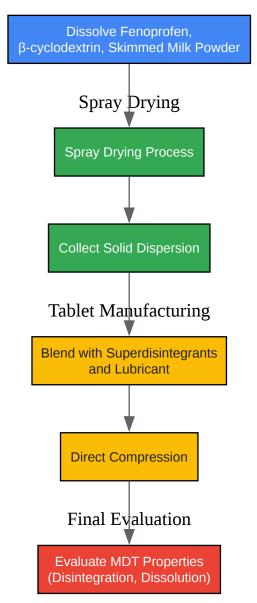


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Caption: General workflow for **Fenoprofen Calcium hydrate** oral formulation.



#### Solution Preparation



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Caption: Workflow for Mouth-Dissolving Tablet (MDT) preparation.

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